ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a phenyl group, and a dinitrobenzoyl moiety
Scientific Research Applications
ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that the separation of enantiomers on chiral stationary phases (csps) is dependent on the formation of diastereomeric complexes between the csp and enantiomers to be separated . This process requires enantioselective interactions, which are formed by an appropriate combination of suitable functional groups (ligands) on CSP with complementary functional groups on the molecules of enantiomers .
Biochemical Pathways
It’s known that similar compounds possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the size of alkyl substituent in the ester group of benzoyl derivatives of amino acids can affect the separation factor and retention of enantiomers . This suggests that the pharmacokinetic properties of this compound could be influenced by its chemical structure.
Result of Action
It’s known that similar compounds have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
It’s known that both selectivity, as well as retention, depended on the type and concentration of the more polar component of the eluent . This suggests that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid . This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with an amine to introduce the amino group. The final step involves the cyclization of the intermediate with ethyl 4-phenyl-1,3-thiazole-5-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- N-(3,5-Dinitrobenzoyl)-amino acids
Uniqueness
ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of both a thiazole ring and a dinitrobenzoyl moiety, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications that are not typically observed in simpler compounds.
Properties
IUPAC Name |
ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O7S/c1-2-30-18(25)16-15(11-6-4-3-5-7-11)20-19(31-16)21-17(24)12-8-13(22(26)27)10-14(9-12)23(28)29/h3-10H,2H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOOUAHTBOFOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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